molecular formula C12H17NO2S B2511077 Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate CAS No. 2402839-25-0

Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate

Cat. No.: B2511077
CAS No.: 2402839-25-0
M. Wt: 239.33
InChI Key: WOPCZEQTAXLVBM-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate is a chemical compound with the CAS Number: 2402839-25-0 . It has a molecular weight of 239.34 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (5-cyclopropylthiophen-2-yl)carbamate . The InChI code for this compound is 1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-6-9(16-10)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 239.34 .

Scientific Research Applications

Enantioselective Synthesis

This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is critical for achieving the desired stereochemistry in the synthesis of nucleotide analogues, which are significant in therapeutic applications and biochemical research (Ober et al., 2004).

Crystal Structure and Bonding Studies

The compound is part of a family of isostructural compounds studied for their crystal structures, demonstrating interactions via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond. These findings contribute to the understanding of molecular interactions and structural chemistry, providing insights into the design of new materials with desired physical and chemical properties (Baillargeon et al., 2017).

Azomethine Ylid Precursors

It has been identified as a precursor in the generation of stable azomethine ylids under mild conditions, avoiding the need for aldehydes in the ylid generation step. This development facilitates more efficient synthetic routes in organic chemistry, particularly in the synthesis of complex molecules (Alker et al., 1997).

Atmospheric CO2 Fixation

The compound is involved in cyclizative atmospheric CO2 fixation processes. Utilizing tert-butyl hypoiodite (t-BuOI), this method efficiently leads to cyclic carbamates bearing an iodomethyl group, showcasing an innovative approach to CO2 capture and utilization in green chemistry applications (Takeda et al., 2012).

Synthesis of Insecticide Analogues

Research includes the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This work highlights its role in developing novel agrochemicals designed to improve efficacy and reduce environmental impact (Brackmann et al., 2005).

Hydrogen Bond Interactions

Studies have synthesized and characterized carbamate derivatives to explore the interplay of strong and weak hydrogen bonds in crystal structures. These insights contribute to the design of molecules with specific properties and interactions, important in drug design and material science (Das et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-6-9(16-10)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPCZEQTAXLVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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